

# history of Troglitazone withdrawal and hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the History and Hepatotoxicity of **Troglitazone** 

#### **Executive Summary**

Troglitazone (trade name Rezulin), the first of the thiazolidinedione class of antidiabetic drugs, was introduced in 1997 as a novel insulin sensitizer for the treatment of type 2 diabetes.[1][2][3] [4] Despite its efficacy, its clinical use was short-lived due to an unacceptable risk of severe, idiosyncratic hepatotoxicity.[1][5] Reports of acute liver failure and death began to emerge shortly after its widespread use, leading to its withdrawal from the market in the United Kingdom in late 1997 and in the United States in March 2000.[3][4][6] This document provides a comprehensive technical overview of the historical timeline of troglitazone's withdrawal, quantitative data on its hepatotoxicity, detailed experimental protocols from key toxicological studies, and an exploration of the molecular mechanisms and signaling pathways implicated in the drug-induced liver injury.

### History of Troglitazone Approval and Withdrawal

**Troglitazone** was approved by the U.S. Food and Drug Administration (FDA) in January 1997 for the treatment of type 2 diabetes.[3][5][7] However, concerns about liver toxicity were present even before its approval.[3][8] Following its launch, post-marketing surveillance revealed numerous cases of severe liver damage.[5][9] The UK withdrew the drug in December 1997.[3][10] The FDA initially responded by adding warnings to the drug's label and mandating monthly monitoring of liver enzymes.[3][11] Despite these measures, reports of liver failure



continued to accumulate.[8] By the time of its withdrawal from the U.S. market on March 21, 2000, the drug had been linked to at least 63 deaths from liver failure.[3][12]

| Date         | Event                                 | Jurisdiction   | Reference |
|--------------|---------------------------------------|----------------|-----------|
| Jan 29, 1997 | Approved for medical use              | United States  | [3][7]    |
| Jul 1997     | Approved for medical use (as Romozin) | United Kingdom | [3]       |
| Dec 1, 1997  | Withdrawn from the market             | United Kingdom | [3][7]    |
| Mar 1999     | FDA recommends limited use            | United States  | [6]       |
| Mar 21, 2000 | Withdrawn from the market             | United States  | [3][6][7] |
| Post-2000    | Withdrawn from the market             | Japan          | [3][7]    |

Table 1: Timeline of Troglitazone Regulatory Milestones \*

#### **Quantitative Hepatotoxicity Data**

The hepatotoxic potential of **troglitazone** was evident in both pre-marketing clinical trials and post-marketing surveillance data. While initial trials suggested a manageable risk, post-marketing data revealed a more severe and unpredictable profile.

#### **Pre-Marketing Clinical Trial Data**

In randomized, placebo-controlled clinical trials, a notable percentage of patients treated with **troglitazone** exhibited elevated serum aminotransferase levels, a key indicator of liver stress.



| Parameter                                           | Troglitazone Group         | Placebo Group | Reference  |
|-----------------------------------------------------|----------------------------|---------------|------------|
| Patients with ALT ≥ 3x Upper Limit of Normal (ULN)  | 1.9% (48 of 2510 patients) | 0.6%          | [4][5][13] |
| Patients with ALT > 10x Upper Limit of Normal (ULN) | 0.5%                       | 0.0%          | [4]        |

• Table 2: Incidence of Elevated Liver Enzymes in Pre-Marketing Trials \*

#### **Post-Marketing Surveillance Data**

After its release, the severity of **troglitazone**-induced liver injury became apparent, with numerous reports of acute liver failure.

| Metric                                    | Value                        | Notes                                              | Reference |
|-------------------------------------------|------------------------------|----------------------------------------------------|-----------|
| Total Patients Treated (US)               | Approx. 1.92 million         | From March 1997 to<br>February 2000                | [14]      |
| Reported Cases of<br>Liver Failure to FDA | 94 (89 acute, 5 chronic)     | As of drug withdrawal                              | [15][16]  |
| Confirmed Deaths from Liver Failure       | At least 63                  | By the time of U.S. withdrawal                     | [3][12]   |
| Estimated Incidence of Liver Failure      | 1 in 20,000 person-<br>years | Based on 83 reported cases                         | [14]      |
| Estimated Number<br>Needed to Harm        | 600 to 1,500 patients        | At 26 months of use, accounting for underreporting | [15]      |

• Table 3: Post-Marketing Reports of Severe Hepatotoxicity in the U.S. \*

## **Mechanisms of Troglitazone-Induced Hepatotoxicity**



The liver injury caused by **troglitazone** is considered multifactorial, involving direct mitochondrial toxicity, metabolic activation into reactive intermediates, and disruption of bile acid homeostasis.[1][2]

#### **Mitochondrial Dysfunction**

A primary mechanism of **troglitazone** toxicity is the impairment of mitochondrial function.[17] [18] **Troglitazone** has been shown to uncouple oxidative phosphorylation, induce the mitochondrial permeability transition (MPT), damage mitochondrial DNA, and decrease ATP synthesis.[1][5][17][19] This leads to increased production of reactive oxygen species (ROS), creating a vicious cycle of oxidative stress and further mitochondrial damage, ultimately triggering apoptosis or necrosis.[17]





Click to download full resolution via product page

Caption: Signaling pathway for **troglitazone**-induced mitochondrial dysfunction.

#### **Metabolic Activation to Reactive Intermediates**

**Troglitazone**'s unique vitamin E-like chromane ring can be metabolized by cytochrome P450 enzymes, particularly CYP3A4, into reactive intermediates.[2][4][9][20] These include electrophilic quinone-type metabolites, o-quinone methides, and other species that can deplete cellular glutathione (GSH), covalently bind to cellular macromolecules like proteins and DNA,



and induce oxidative stress through redox cycling.[5][9][20][21] This metabolic activation is a key factor in its direct, intrinsic hepatotoxicity.[5][9]



Click to download full resolution via product page

Caption: Pathway of **troglitazone**'s metabolic activation to reactive intermediates.

#### **Inhibition of Bile Salt Export Pump (BSEP)**



Another proposed mechanism involves the inhibition of the bile salt export pump (BSEP) by **troglitazone** and its sulfate metabolite.[5][9] BSEP is critical for pumping bile salts out of hepatocytes. Its inhibition leads to the intracellular accumulation of toxic bile salts (cholestasis), which can induce mitochondrial dysfunction and trigger hepatocyte apoptosis due to their detergent properties.[5][9]

#### **Key Experimental Protocols**

Understanding the mechanisms of **troglitazone** hepatotoxicity has relied on a variety of in vitro and in vivo experimental models.

## In Vitro Assessment of Mitochondrial Toxicity in Isolated Mitochondria

- Objective: To directly measure the effect of **troglitazone** on mitochondrial function.
- · Methodology:
  - Isolation: Liver mitochondria are isolated from untreated Sprague-Dawley rats via differential centrifugation.
  - Mitochondrial Permeability Transition (MPT): Mitochondrial swelling, an indicator of MPT pore opening, is measured spectrophotometrically as a decrease in absorbance at 540 nm. Mitochondria are incubated in a buffer containing troglitazone (e.g., 10 μM and 50 μM) with or without MPT inhibitors like cyclosporin A (CsA).[22]
  - Oxygen Consumption: Mitochondrial respiration is measured using a Clark-type oxygen electrode. The effects of **troglitazone** on State 3 (ADP-stimulated) and State 4 (resting) respiration are quantified.
  - Membrane Potential: Mitochondrial membrane potential (ΔΨm) is assessed using fluorescent dyes like JC-1 or rhodamine 123. A decrease in fluorescence indicates depolarization.
  - ATP Synthesis: ATP levels are quantified using a luciferin/luciferase-based
     bioluminescence assay after exposing isolated mitochondria to troglitazone.[9][17]



Reference Studies: Masubuchi et al., 2006; Haskins et al., 2001.[1][19]

#### In Vitro Metabolism and Reactive Intermediate Trapping

- Objective: To identify reactive metabolites formed from **troglitazone**.
- Methodology:
  - Incubation: Troglitazone is incubated with human liver microsomes or specific cDNAexpressed cytochrome P450 isoforms (e.g., CYP3A4).[20][21][23]
  - Cofactors: The incubation mixture contains an NADPH-generating system to support P450 activity.
  - Trapping Agent: A nucleophilic trapping agent, typically glutathione (GSH), is included in the incubation to form stable adducts with any electrophilic metabolites produced.[20][23]
     [24]
  - Analysis: The reaction mixture is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify the structures of the GSH-conjugated metabolites.[21][23]
- Reference Study: Kassahun et al., 2001.[19][21]

#### In Vivo Model of Susceptibility (Sod2+/- Mouse)

- Objective: To investigate if underlying, clinically silent mitochondrial stress sensitizes an organism to troglitazone-induced liver injury.
- Methodology:
  - Animal Model: Heterozygous superoxide dismutase 2 (Sod2+/-) mice, which have a
    genetic compromise in mitochondrial antioxidant defense, are used alongside wild-type
    (Sod2+/+) controls.[19][25]
  - Dosing: Mice are administered troglitazone (e.g., 30 mg/kg/day, intraperitoneally) or vehicle for a prolonged period (e.g., 4 weeks).[19]



- Hepatotoxicity Assessment: Liver injury is assessed by measuring serum alanine aminotransferase (ALT) activity and by histopathological examination of liver tissue for necrosis.[19]
- Mitochondrial Analysis: Mitochondria are isolated from the livers of treated and control mice. Assays are performed to measure the activity of mitochondrial enzymes (e.g., complex I, aconitase) and levels of oxidative damage markers (e.g., protein carbonyls).
   [19]
- Reference Study: Ong et al., 2007.[25]



Click to download full resolution via product page

Caption: Experimental workflow for an in vivo study of troglitazone hepatotoxicity.



#### Conclusion

The case of **troglitazone** serves as a critical lesson in drug development and post-marketing surveillance. While it showed promise as an antidiabetic agent, its significant risk of severe and unpredictable hepatotoxicity led to its necessary withdrawal.[1][4] Research into its toxic mechanisms has greatly advanced the understanding of drug-induced liver injury, highlighting the complex interplay between a drug's chemistry, its metabolism, mitochondrial health, and individual patient susceptibility. The multifaceted toxicological profile, involving mitochondrial impairment, formation of reactive metabolites, and BSEP inhibition, underscores the importance of developing more predictive preclinical models to identify potential hepatotoxins early in the drug development pipeline.[5][9][26]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. Troglitazone PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troglitazone Wikipedia [en.wikipedia.org]
- 4. Troglitazone LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nfb.org [nfb.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Company played down drug's risks, report says PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Criticism of the Food and Drug Administration Wikipedia [en.wikipedia.org]
- 11. cdn.who.int [cdn.who.int]
- 12. seegerweiss.com [seegerweiss.com]
- 13. citizen.org [citizen.org]

#### Foundational & Exploratory





- 14. Troglitazone (Rezulin) and hepatic injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troglitazone-induced liver failure: a case study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Troglitazone, but not rosiglitazone, damages mitochondrial DNA and induces mitochondrial dysfunction and cell death in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increased susceptibility to troglitazone-induced mitochondrial permeability transition in type 2 diabetes mellitus model rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo.
   Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multiple mechanisms underlying troglitazone-induced mitochondrial permeability transition PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Frontiers | Assessing immune hepatotoxicity of troglitazone with a versatile liver-immune-microphysiological-system [frontiersin.org]
- To cite this document: BenchChem. [history of Troglitazone withdrawal and hepatotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681588#history-of-troglitazone-withdrawal-and-hepatotoxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com